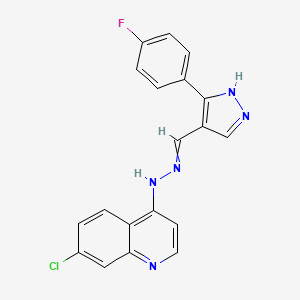

3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(7-chloro-4-quinolinyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(7-chloro-4-quinolinyl)hydrazone, or 4FCQH for short, is an organic compound with a wide range of applications in scientific research. It is a type of pyrazole, an organic compound with a five-member ring structure, and is a derivative of 4-fluorophenylhydrazone. 4FCQH is an important reagent in organic synthesis and has found applications in the pharmaceutical, biotechnology and chemical industries.

Scientific Research Applications

Molecular and Supramolecular Structures

Research has revealed that hydrazone derivatives exhibit a wide range of biological activities. In a study, derivatives of this compound were linked into sheets and chains through hydrogen bonds and π-π stacking interactions, which are critical for understanding their molecular behavior (Kumara et al., 2016).

Biological Activities

Another study focused on synthesizing new quinolinyl chalcones containing a pyrazole group. These compounds displayed promising antimicrobial properties, demonstrating the biological relevance of this chemical class (Prasath et al., 2015).

Synthesis and Crystal Structures

Investigations into the synthesis and crystal structures of N-substituted pyrazolines, including compounds related to 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, have provided insights into their structural characteristics, which are vital for understanding their chemical and biological properties (Loh et al., 2013).

Chemical Synthesis Techniques

In the field of chemical synthesis, this compound has been used to explore novel techniques. For instance, a study explored its use in the synthesis of aza- and diazaphenanthrene derivatives, highlighting its versatility in organic chemistry (Kozlov & Gusak, 2007).

Cytotoxic and Antimicrobial Properties

Compounds derived from 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde have been evaluated for their cytotoxic and antimicrobial activities. Studies have shown that these compounds can be effective against various cancer cell lines and microbial strains, suggesting their potential in medicinal chemistry and drug development (Kumar et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that 4-aminoquinoline nucleus, a structural component of this compound, is found ubiquitously in nature and is used in designing bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Mode of Action

The schiff bases derivatives, which this compound is a part of, have been well-established for biocidal activity . The compound’s activity may be influenced by the length of the carbon-chain linker and electronic properties of the compound .

Biochemical Pathways

It’s known that aminoquinoline moiety, a structural component of this compound, has been used in the development of new antimicrobial agents .

Result of Action

Some compounds containing schiff-bases of 7-chloro-4-aminoquinolines have shown high antimicrobial potential .

Action Environment

It’s known that the biological activity of similar compounds can be influenced by the length of the carbon-chain linker and electronic properties of the compounds .

properties

IUPAC Name |

7-chloro-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN5/c20-14-3-6-16-17(7-8-22-18(16)9-14)25-23-10-13-11-24-26-19(13)12-1-4-15(21)5-2-12/h1-11H,(H,22,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANYATBLHHGNKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=NNC3=C4C=CC(=CC4=NC=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(7-chloro-4-quinolinyl)hydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910687.png)

![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2910691.png)

![Propan-2-yl 2-[5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2910702.png)

![8-methoxy-3-phenethyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2910704.png)